molecular formula C19H25NOSi B8381964 3-(Tert-butyldiphenylsilyloxy)azetidine

3-(Tert-butyldiphenylsilyloxy)azetidine

Cat. No. B8381964
M. Wt: 311.5 g/mol
InChI Key: POIWVOJVDXVTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butyldiphenylsilyloxy)azetidine is a useful research compound. Its molecular formula is C19H25NOSi and its molecular weight is 311.5 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C19H25NOSi

Molecular Weight

311.5 g/mol

IUPAC Name

azetidin-3-yloxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C19H25NOSi/c1-19(2,3)22(21-16-14-20-15-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,20H,14-15H2,1-3H3

InChI Key

POIWVOJVDXVTMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CNC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-benzyloxycarbonyl-3-t-butyldiphenylsilyloxyazetidine (4.04 g, 9.07 mmol) in methanol (200 ml) was subjected to catalytic hydrogenation in the presence of 10% palladium on charcoal (4.04 g) at room temperature for 1.5 hours. After checking the completion of the reaction, the reaction mixture was filtered and the filtrate concentrated under reduced pressure, and the obtained residue was dried under reduced pressure to give 3-t-butyldiphenylsilyloxyazetidine (2.70 g, yield 96%) as a colorless oil.
Name
1-benzyloxycarbonyl-3-t-butyldiphenylsilyloxyazetidine
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.04 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 1-benzhydryl-3-(tert-butyl-diphenyl-silanyloxy)-azetidine (162a) (4.0 g, 8.4 mmol) in DCE (60 ml) at room temperature is treated with 1-chloroethylchloroformate (1.2 ml, 10.9 mmol) and the reaction mixture is heated to 80° C. After 2 hours, the solvent is removed in vacuo and the residue is dissolved in methanol (60 ml) and heated to reflux. After 1 h the reaction mixture is poured into water (250 ml), acidified with hydrochloric acid (1M solution) and washed with EtOAc (3×75 ml). The aqueous solution is basified with saturated sodium bicarbonate solution and extracted with EtOAc (3×75 ml). The combined organic layers are washed with water (2×50 ml), brine (50 ml), dried over MgSO4. The solvent is removed in vacuo to yield the titled compound.
Name
1-benzhydryl-3-(tert-butyl-diphenyl-silanyloxy)-azetidine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of azetidin-3-ol hydrochloride (5.11 g, 46.7 mmol, 1.0 equiv) and 1H-imidazole (9.52 g, 140 mmol, 3.0 equiv) in DCM (100 mL) at 0° C. was added TBDPSCl (19.18 g, 70 mmol, 1.5 equiv) dropwise. The resulting mixture was stirred at rt overnight and then diluted with water, and extracted with DCM. The combined organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. The crude product was eluted over a silica gel with DCM/MeOH=100/1 to 10/1 to give 12 g of 3-(tert-butyldiphenylsilyloxy) azetidine as a colorless oil.
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
19.18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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